Oleracein B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

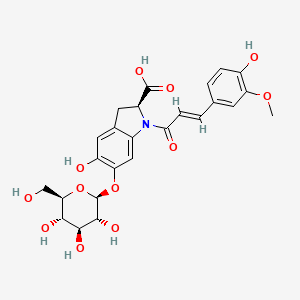

Oleracein B is a natural product found in Portulaca oleracea with data available.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Oleracein B has demonstrated potent antioxidant properties. Studies have shown that it effectively scavenges free radicals, outperforming some traditional antioxidants like ascorbic acid and α-tocopherol. The compound's ability to inhibit lipid peroxidation in biological systems has been linked to its structural characteristics, which allow it to neutralize reactive oxygen species efficiently .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity | Lipid Peroxidation Inhibition |

|---|---|---|

| This compound | High | Significant |

| Ascorbic Acid | Moderate | Low |

| α-Tocopherol | Moderate | Moderate |

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects through various mechanisms. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4 and IL-10) in vitro and in vivo. In animal models, this compound treatment led to decreased inflammation markers in conditions like asthma and acute lung injury .

Case Study: Asthma Model

In a study involving ovalbumin-induced asthmatic rats, administration of this compound resulted in a dose-dependent reduction of total protein and immunoglobulin E levels in bronchoalveolar lavage fluid, indicating its potential as an anti-asthmatic agent .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been shown to mitigate oxidative stress-induced neurotoxicity in animal models. The compound's antioxidant activity plays a crucial role in protecting neuronal cells from damage caused by reactive oxygen species .

Table 2: Neuroprotective Effects

| Study Type | Model Used | Outcome |

|---|---|---|

| In Vivo | D-galactose-induced mice | Reduced neurotoxicity |

| In Vitro | Human neuronal cell lines | Decreased oxidative stress markers |

Potential Antidiabetic Effects

This compound has been investigated for its hypoglycemic effects. Research suggests that it may improve insulin sensitivity and reduce blood glucose levels in diabetic models. The compound appears to modulate key metabolic pathways involved in glucose metabolism, indicating its potential for diabetes management .

Case Study: Diabetic Mice

In diabetic mice treated with this compound, significant improvements were observed in serum glucose levels and insulin sensitivity compared to untreated controls .

Cytotoxic Activity Against Cancer Cells

Emerging studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Table 3: Cytotoxic Activity

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 25 | High |

| MCF-7 | 30 | Moderate |

| A549 | 20 | High |

Analyse Chemischer Reaktionen

Redox Reactivity and Antioxidant Mechanisms

Oleracein B demonstrates robust redox activity due to its phenolic hydroxyl groups. Key findings include:

-

Free Radical Scavenging : this compound effectively neutralizes free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. In DPPH radical scavenging assays, it outperforms ascorbic acid and α-tocopherol, with an EC₅₀ value lower than 100 µM .

-

Lipid Peroxidation Inhibition : In rat brain homogenates, this compound reduces malondialdehyde (MDA) formation by 65–80% at 200 µM, indicating potent inhibition of lipid peroxidation chains .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH EC₅₀ (µM) | Lipid Peroxidation Inhibition (%) at 200 µM |

|---|---|---|

| This compound | ~85 | 78–82 |

| Ascorbic Acid | ~120 | 45–50 |

| α-Tocopherol | ~150 | 60–65 |

Fragmentation Pathways Under Mass Spectrometry

Ultra-high-performance liquid chromatography (UHPLC) coupled with Orbitrap-MS reveals this compound’s fragmentation behavior:

-

Primary Cleavage : Loss of a glucosyl moiety (−162.053 Da) generates a fragment at m/z 370.093 .

-

Secondary Reactions : Sequential decarboxylation (−43.990 Da) and decarbonylation (−27.995 Da) yield ions at m/z 326.103 and 298.108, respectively .

-

Structural Confirmation : Key fragments at m/z 194.046 and 175.040 confirm the indoline core and feruloyl substituent .

Table 2: Major MS/MS Fragments of this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss |

|---|---|---|

| 532.146 | 370.093, 326.103, 298.108 | Glucosyl (−162.053 Da) |

| 370.093 | 326.103, 298.108, 175.040 | CO₂ (−43.990 Da), CO (−27.995) |

pH-Dependent Stability and Hydrolysis

This compound’s stability varies with solvent conditions:

-

Methanol-Water Systems : Optimal extraction occurs at 70% methanol, where its phenolic groups remain protonated, enhancing solubility .

-

Alkaline Hydrolysis : At pH > 10, the glucoside bond hydrolyzes, releasing ferulic acid and a dihydroindole-carboxylic acid derivative .

Interaction with Cellular Components

In vitro studies highlight this compound’s biochemical interactions:

-

Apoptosis Induction : Treatment of cancer cells (e.g., β-TC-6 pancreatic cells) elevates caspase-3 activity by 3.5-fold and Bax/Bcl-2 ratio by 2.8-fold, triggering apoptosis .

-

Reactive Oxygen Species (ROS) Modulation : At 50–200 µM, this compound reduces intracellular ROS by 30–45% in LPS-induced Caco-2 cells via Nrf2/HO-1 pathway activation .

Comparative Reactivity with Analogues

This compound’s feruloyl group distinguishes its reactivity from other oleraceins:

Eigenschaften

Molekularformel |

C25H27NO12 |

|---|---|

Molekulargewicht |

533.5 g/mol |

IUPAC-Name |

(2S)-5-hydroxy-1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C25H27NO12/c1-36-17-6-11(2-4-15(17)28)3-5-20(30)26-13-9-18(16(29)8-12(13)7-14(26)24(34)35)37-25-23(33)22(32)21(31)19(10-27)38-25/h2-6,8-9,14,19,21-23,25,27-29,31-33H,7,10H2,1H3,(H,34,35)/b5-3+/t14-,19+,21+,22-,23+,25+/m0/s1 |

InChI-Schlüssel |

HTRBZHHBMJDWGG-CGHSGWKJSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O)O |

Synonyme |

oleracein B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.